molecular formula C11H13FN2O2 B7984469 1-(2-Fluoro-6-nitrophenyl)piperidine

1-(2-Fluoro-6-nitrophenyl)piperidine

Cat. No.: B7984469
M. Wt: 224.23 g/mol
InChI Key: VDMQJNKMOQZUJQ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Nitrophenyl Compounds Research

Halogenated nitrophenyl compounds are a class of organic molecules characterized by the presence of one or more halogen atoms and a nitro group attached to a benzene (B151609) ring. The interplay between the electron-withdrawing nitro group and the electronegative halogen atom(s) imparts unique reactivity to the aromatic ring. Specifically, the fluorine atom in 2-fluoro-6-nitrophenyl derivatives makes the carbon to which it is attached highly susceptible to nucleophilic aromatic substitution (SNA_r) reactions. This reactivity is a cornerstone of their utility in organic synthesis.

Research into halogenated nitrophenyl compounds has a long history, with applications ranging from the synthesis of dyes and agrochemicals to the development of pharmaceuticals. The presence of the nitro group can also be a precursor to an amino group through reduction, opening up another avenue for chemical modification and the synthesis of a diverse array of derivatives. Studies on similar compounds, such as 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes, have detailed their reaction kinetics with nucleophiles like aniline (B41778) and piperidine (B6355638), providing a foundational understanding of their chemical behavior. rsc.org The synthesis of various nitrophenyl derivatives, including those with fluorine substituents, is a well-established area of organic chemistry, often involving nitration of a corresponding halogenated benzene or a halogen exchange reaction. acs.org

Significance of Piperidine Scaffolds in Chemical Research

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. wikipedia.org Its prevalence is due to a combination of factors, including its conformational flexibility, which allows it to adopt a stable chair conformation, and its ability to serve as a basic nitrogen center, which can be crucial for molecular interactions with biological targets. wikipedia.org The piperidine scaffold is considered a "privileged structure" in medicinal chemistry because it is a recurring feature in many biologically active compounds.

The versatility of the piperidine ring allows for the introduction of various substituents at different positions, leading to a wide range of pharmacological activities. Piperidine derivatives have been investigated for their potential as CCR3 antagonists, NMDA receptor ligands, and for their effects on metalloproteins. nih.govnih.govnih.gov Furthermore, fluorinated piperidines are of particular interest as they can exhibit enhanced metabolic stability and altered physicochemical properties, making them desirable for drug discovery and development. nih.gov The synthesis of substituted piperidines is a major focus in organic chemistry, with numerous methods developed to access these valuable building blocks.

Overview of Related Compound Studies and Their Academic Contributions

While direct research on 1-(2-fluoro-6-nitrophenyl)piperidine is limited, studies on closely related compounds provide valuable insights into its potential properties and applications. For instance, research on 1-(4-fluoro-2-nitrophenyl)piperidine (B1301881) highlights its role as an intermediate in medicinal chemistry. cymitquimica.com The electron-withdrawing nitro group and the fluorine atom in this related compound are noted to influence its reactivity and potential biological activity. cymitquimica.com

Similarly, studies on other N-arylpiperidines, such as 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, have demonstrated their synthesis through nucleophilic aromatic substitution and their potential as precursors for biologically active molecules. researchgate.net The synthesis and biological evaluation of various fluorinated and nitrated phenylpiperidine derivatives have contributed significantly to our understanding of structure-activity relationships in different therapeutic areas. For example, a series of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives were synthesized and identified as potent CCR3 antagonists. nih.gov These studies underscore the academic importance of combining the piperidine scaffold with fluorinated aromatic rings to generate novel compounds with potential therapeutic value.

Current Research Gaps and Future Directions for this compound Investigations

The primary research gap concerning this compound is the lack of dedicated studies exploring its synthesis, reactivity, and potential applications. Given the known reactivity of 2-fluoronitrobenzene derivatives, a systematic investigation into the nucleophilic aromatic substitution reactions of this compound with various nucleophiles would be a logical first step. This could lead to the synthesis of a library of novel compounds with diverse functionalities.

Future research could also focus on the reduction of the nitro group to an amine, which would provide a key intermediate for further chemical elaboration. The resulting amino compound could be used in the synthesis of heterocyclic systems or as a scaffold for combinatorial chemistry approaches to drug discovery.

Furthermore, the potential biological activity of this compound and its derivatives remains unexplored. Screening these compounds for activity against various biological targets, particularly those where piperidine and fluorinated nitrophenyl motifs have shown promise, could be a fruitful area of investigation. The development of radiolabeled versions, for instance with fluorine-18, could also be explored for applications in positron emission tomography (PET) imaging, similar to other fluorinated piperidine-containing radioligands. nih.govamazonaws.com

Properties

IUPAC Name

1-(2-fluoro-6-nitrophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-9-5-4-6-10(14(15)16)11(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMQJNKMOQZUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, different forms of NMR can reveal the connectivity of atoms and the spatial relationships between them. For a molecule such as 1-(2-Fluoro-6-nitrophenyl)piperidine, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. chemicalbook.com For this compound, one would expect to observe distinct signals for the protons on the piperidine (B6355638) ring and the aromatic ring. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. nih.gov The piperidine protons would likely appear as a set of complex multiplets in the aliphatic region of the spectrum. chemicalbook.com Analysis of the coupling constants (J-values) between adjacent protons would help to establish the connectivity within the molecule. However, specific experimental ¹H NMR data for this compound is not publicly available. A major supplier notes that for some unique chemicals, including a related compound, analytical data is not collected by the supplier, and the responsibility to confirm the product's identity lies with the buyer. sigmaaldrich.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. chemicalbook.com Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons would be significantly affected by the substituents, with the carbon attached to the fluorine showing a characteristic splitting pattern due to C-F coupling. The carbons of the piperidine ring would appear at higher field strengths. chemicalbook.com As with ¹H NMR, specific, experimentally determined ¹³C NMR data for this compound is not found in the reviewed literature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a critical technique for characterization. nih.govhuji.ac.il This method is highly sensitive and provides a wide range of chemical shifts, making it excellent for detecting fluorine-containing compounds. nih.gov In the case of this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The precise chemical shift of this signal would provide information about the electronic environment of the fluorine atom on the aromatic ring. acs.org Furthermore, coupling between the fluorine and nearby protons (H-F coupling) would be observable in both the ¹H and ¹⁹F spectra, providing further structural confirmation. huji.ac.il Despite its importance, no published ¹⁹F NMR data for this specific molecule could be located.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nist.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. nist.gov These would include strong absorptions for the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. rsc.org Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would be observed just below 3000 cm⁻¹. actascientific.com The C-N stretching of the piperidine and the C-F stretching vibrations would also be present in the fingerprint region of the spectrum. nih.govresearchgate.net The lack of publicly available experimental spectra prevents a detailed analysis of the specific vibrational modes for this compound.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. chemicalbook.com Raman spectra are often more sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations and the symmetric stretch of the nitro group would be expected to give strong signals in the Raman spectrum. chemicalbook.com However, as with the other spectroscopic methods, no experimental FT-Raman data for this compound has been reported in the available scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound, with a molecular formula of C₁₁H₁₃FN₂O₂, the calculated molecular weight is 224.23 g/mol .

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to produce a molecular ion peak (M⁺) at m/z 224. Subsequent fragmentation is likely to occur at the bonds with lower dissociation energies. Key predicted fragmentation patterns would involve the piperidine ring, the nitro group, and the link to the phenyl ring.

Predicted Fragmentation Pathways:

A primary fragmentation could be the loss of the nitro group (NO₂), which has a mass of 46 amu, leading to a fragment ion at m/z 178. Another significant fragmentation pathway could involve the cleavage of the C-N bond between the piperidine and the phenyl ring. This could result in a piperidinyl cation (m/z 84) or a 2-fluoro-6-nitrophenyl radical, with the charge retained on the piperidine fragment. Further fragmentation of the piperidine ring itself could lead to a series of smaller ions. The presence of the fluorine atom would also influence the fragmentation, potentially through the loss of HF or other fluorine-containing fragments.

A detailed analysis of the relative abundances of these fragment ions in the mass spectrum would provide a veritable fingerprint for the identification and structural confirmation of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

Ion m/z (Predicted) Identity
[M]⁺224Molecular Ion
[M - NO₂]⁺178Loss of Nitro Group
[C₅H₁₀N]⁺84Piperidinyl Cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophoric 2-fluoro-6-nitrophenyl group.

The nitro group (NO₂) attached to the aromatic ring is a strong chromophore and auxochrome. The presence of the piperidine ring, acting as an electron-donating group through the nitrogen lone pair, can influence the position and intensity of the absorption bands. The electronic transitions are typically of the π → π* and n → π* type.

The π → π* transitions, usually of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from the π bonding orbitals of the aromatic ring to the π* antibonding orbitals. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro group and the nitrogen of the piperidine) to the π* antibonding orbitals.

The ortho-position of the fluorine atom relative to the nitro group can induce steric hindrance, potentially causing a slight hypsochromic (blue) or hyperchromic (increased intensity) shift in the absorption maxima compared to an unsubstituted nitrophenylpiperidine analogue.

Table 2: Expected UV-Vis Absorption Data for this compound

Transition Type Expected Wavelength Range (nm) Chromophore
π → π250-300Nitrophenyl ring
n → π300-350Nitro group

Thermal Analysis Techniques for Material Science Implications

Thermal analysis techniques are crucial for understanding the material properties of a compound, including its thermal stability and phase behavior. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide key insights.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram for this compound would reveal its decomposition temperature. It is anticipated that the compound would be stable up to a certain temperature, after which a significant mass loss would occur, corresponding to its decomposition. The decomposition profile might occur in single or multiple steps, indicating the sequential breakdown of the molecule. The initial decomposition is likely to involve the loss of the volatile piperidine ring or the nitro group. The final residual mass at the end of the analysis would correspond to any non-volatile decomposition products.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would show endothermic and exothermic events. An endothermic peak would be observed at the melting point of the compound. The temperature and enthalpy of this transition are important physical constants. Exothermic peaks would indicate decomposition or other chemical reactions occurring upon heating. By comparing the DSC and TGA data, one can correlate thermal events with mass loss, providing a comprehensive picture of the thermal behavior of the compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 1-(2-Fluoro-6-nitrophenyl)piperidine, this involves determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of the bulky 2-fluoro-6-nitrophenyl substituent on the nitrogen atom can influence the ring's geometry and lead to specific conformational preferences. Computational analysis can determine the relative energies of different conformers, such as those arising from the rotation around the C-N bond connecting the phenyl ring to the piperidine nitrogen. The steric hindrance between the ortho-substituents (fluoro and nitro groups) and the axial protons of the piperidine ring is a critical factor in determining the molecule's preferred conformation.

A full geometry optimization using DFT would yield precise values for the molecule's structural parameters. While a specific study providing these exact values for this compound is not available in the searched literature, the expected data from such a calculation is presented in the table below.

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP) This table is a template showing the type of data obtained from DFT calculations. Specific values for this compound require a dedicated computational study.

ParameterBond/AtomsValue (Å or °)
Bond LengthC-N (Piperidine-Phenyl)e.g., 1.40
Bond LengthC-Fe.g., 1.35
Bond LengthC-NO2e.g., 1.48
Bond AngleC-N-C (Piperidine)e.g., 112.0
Dihedral AngleC-C-N-C (Phenyl-Piperidine)e.g., 75.0

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine ring, specifically the nitrogen atom. The LUMO is anticipated to be concentrated on the electron-deficient nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group. This distribution facilitates intramolecular charge transfer from the piperidine moiety to the aromatic ring upon electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Energies This table illustrates the typical output for FMO analysis. The values are representative and would be precisely determined by a specific DFT calculation for the title compound.

ParameterEnergy (eV)
HOMO-6.50
LUMO-2.30
Energy Gap (ΔE)4.20

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It plots the electrostatic potential onto the electron density surface, providing a color-coded guide to charge distribution. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (nucleophilic sites), while blue regions signify positive potential, indicating electron-poor areas (electrophilic sites). Green areas represent neutral potential.

In this compound, the MEP map would clearly show a region of strong negative potential (red) around the oxygen atoms of the nitro group, highlighting their susceptibility to electrophilic attack. The fluorine atom would also contribute to the electronegative character of the phenyl ring. Conversely, a region of positive potential (blue) would be expected around the hydrogen atoms of the piperidine ring. The MEP surface provides a comprehensive picture of the molecule's reactive behavior, complementing the insights from FMO analysis.

Quantum Theory of Atoms in Molecules (QTAIM) and Topological Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This partitioning allows for the analysis of atomic properties and the nature of chemical bonds. The theory identifies critical points in the electron density (ρ) where the gradient of the density is zero.

The key critical point for chemical bonding is the Bond Critical Point (BCP), which exists between two bonded atoms. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.

Shared interactions (covalent bonds) are characterized by a high value of ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density between the nuclei.

Closed-shell interactions (ionic bonds, van der Waals forces, hydrogen bonds) show a low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating depletion of electron density in the internuclear region.

A QTAIM analysis of this compound would provide quantitative descriptors for every bond, allowing for the classification of the C-N, C-C, C-H, C-F, N-O, and C-NO2 bonds based on their covalent or closed-shell character.

Noncovalent Interactions (NCI) and Reduced Density Gradient (RDG) Analysis

Noncovalent Interactions (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. It is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG), a normalized form of the density gradient.

By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of noncovalent interactions can be identified:

Strong attractive interactions (hydrogen bonds) appear as spikes in the low-gradient, negative sign(λ₂)ρ region.

Weak attractive interactions (van der Waals forces) are found in the low-gradient, near-zero sign(λ₂)ρ region.

Strong repulsive interactions (steric clashes) appear in the low-gradient, positive sign(λ₂)ρ region.

For this compound, NCI analysis would be particularly useful for visualizing potential intramolecular interactions, such as weak hydrogen bonds between piperidine C-H groups and the ortho-fluoro or nitro substituents, as well as any steric repulsion that dictates the molecule's conformational preference.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. This method is highly effective for studying charge transfer and hyperconjugative interactions.

Hyperconjugation involves the interaction between a filled (donor) orbital and an adjacent empty (acceptor) orbital. The strength of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater charge delocalization.

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis This table is a template for NBO analysis results. The specific interactions and energies require a dedicated computational study.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N(piperidine)π* (C-C) phenyle.g., 5.20
σ (C-H)σ* (C-N)e.g., 2.15

Theoretical Spectroscopic Predictions

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules before they are synthesized or experimentally analyzed. These predictions are invaluable for identifying compounds, understanding their electronic structure, and interpreting experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light a molecule will absorb.

For a molecule like this compound, TD-DFT calculations would identify the key electronic transitions, their corresponding absorption wavelengths (λmax), and their oscillator strengths (a measure of the transition probability). For instance, in a study on other organic molecules, TD-DFT calculations have been used to predict absorption maxima. ijcce.ac.ir A similar analysis for this compound would likely reveal transitions associated with the nitrophenyl chromophore.

Table 1: Illustrative TD-DFT Predicted UV-Vis Spectral Data for a Related Nitroaromatic Compound This table presents hypothetical data for illustrative purposes, based on typical results for similar compounds.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 → S1 3.54 350 0.25
S0 → S2 4.13 300 0.10

Density Functional Theory (DFT) calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. These calculations are often performed to complement experimental spectroscopic data, helping to assign specific vibrational modes to the observed spectral bands.

In studies of related piperidine derivatives, calculated vibrational frequencies using DFT methods (like B3LYP with a 6-31G(d,p) basis set) have shown good agreement with experimental FT-IR spectra. ijcce.ac.ir It is common for the calculated frequencies to be systematically higher than the experimental ones, and thus they are often scaled by an empirical factor to improve the correlation. For this compound, such a study would help in assigning the vibrational modes associated with the C-F, N-O (from the nitro group), and piperidine ring vibrations.

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies for a Substituted Piperidine Derivative This table presents hypothetical data for illustrative purposes.

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C-H stretch (aromatic) 3150 3024 3020
C-H stretch (aliphatic) 3010 2890 2885
C=C stretch (aromatic) 1620 1555 1550
N-O stretch (nitro) 1550 1488 1485

Non-Linear Optical (NLO) Properties Computation

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, guiding the design of new materials. The key NLO parameters are the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Molecules with significant NLO properties often possess a "push-pull" electronic structure, with an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. In this compound, the piperidine ring can act as an electron donor and the nitro group is a strong electron acceptor. DFT calculations are employed to compute these NLO properties. For instance, studies on other push-pull molecules have shown that the presence of such groups can lead to large hyperpolarizability values, indicating potential for NLO applications. mdpi.comresearchgate.net

Table 3: Illustrative Computed NLO Properties for a Push-Pull Organic Molecule This table presents hypothetical data for illustrative purposes.

Property Computed Value Units
Electric Dipole Moment (μ) 5.8 Debye
Mean Polarizability (α) 25.3 × 10⁻²⁴ esu

Theoretical Models for Molecular Reactivity

DFT-based calculations can provide insights into the chemical reactivity of a molecule through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 4: Illustrative Theoretical Reactivity Descriptors for a Nitroaromatic Compound This table presents hypothetical data for illustrative purposes.

Parameter Formula Value (eV)
HOMO Energy E_HOMO -7.2
LUMO Energy E_LUMO -2.5
HOMO-LUMO Gap ΔE = E_LUMO - E_HOMO 4.7
Chemical Potential μ = (E_HOMO + E_LUMO) / 2 -4.85
Chemical Hardness η = (E_LUMO - E_HOMO) / 2 2.35

Solvation Effects on Molecular Structure and Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the structure, stability, and spectroscopic properties of a molecule. nih.govresearchgate.net

For this compound, studying solvation effects would be crucial for understanding its behavior in different chemical environments. For example, the conformational preference of the piperidine ring and the electronic transitions in the UV-Vis spectrum could shift in solvents of different polarities. A computational study would involve optimizing the geometry of the molecule and calculating its properties both in the gas phase and in various solvents. Comparing these results would reveal the extent of the solvent's influence. nih.gov

Table 5: Illustrative Solvation Effects on the Dipole Moment and HOMO-LUMO Gap of a Related Molecule This table presents hypothetical data for illustrative purposes.

Solvent Dielectric Constant Dipole Moment (Debye) HOMO-LUMO Gap (eV)
Gas Phase 1.0 5.8 4.7
Chloroform 4.8 7.2 4.5
Ethanol 24.6 8.5 4.3

Advanced Crystallographic Studies

Single Crystal X-ray Diffraction for Solid-State Structure Determination

No published single-crystal X-ray diffraction data for 1-(2-Fluoro-6-nitrophenyl)piperidine could be found. This information is essential for determining the precise three-dimensional arrangement of atoms in the crystal.

Molecular Conformation Analysis (e.g., piperidine (B6355638) ring puckering, chair/twist-boat forms)

Without experimental crystallographic data, an analysis of the piperidine ring's conformation (such as whether it adopts a chair, boat, or twist-boat form) cannot be accurately reported. Studies on similar piperidine compounds frequently show a chair-type conformation researchgate.net.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within a crystal, requires the crystallographic information file (CIF) as a starting point. As this file is not available, a detailed breakdown of the non-covalent interactions is not possible.

Hydrogen Bonding Networks (e.g., C-H···O, C-H···F, N-H···O interactions)

The specific hydrogen bonding networks, which are critical for the stability of the crystal structure, have not been documented for this compound. In related structures, interactions such as O—H···O, N—H···O, and C—H···O hydrogen bonds are common and play a significant role in forming the supramolecular assembly nih.govresearchgate.net.

Pi-Stacking and C-H···π Interactions in Crystal Packing

The presence and geometry of π-stacking or C-H···π interactions, which involve the aromatic nitrophenyl ring, cannot be confirmed or described without structural data.

Energy Framework Analysis of Crystal Packing

Energy framework analysis is a computational method used to investigate the intermolecular interaction energies within a crystal lattice. preprints.orgmdpi.com This approach quantifies the strength of various non-covalent interactions and visualizes the topology of the crystal packing in an intuitive manner. The total interaction energy (E_tot) is calculated as the sum of four key components: electrostatic (E_ele), polarization (E_pol), dispersion (E_disp), and exchange-repulsion (E_rep), derived from a quantum chemical model such as CE-B3LYP. mdpi.commdpi.com The analysis generates "framework" diagrams where cylinders connect pairs of molecules, with the cylinder radius being proportional to the magnitude of the interaction energy, thus highlighting the most significant packing motifs. preprints.orgmdpi.com

The interaction energies between a central molecule and its nearest neighbors can be calculated and categorized. While specific experimental data for this compound is not publicly available, an illustrative example of results from an energy framework analysis is presented below.

Illustrative Interaction Energies for Molecular Pairs:

Symmetry Operator Distance (R) Å E_ele (kJ/mol) E_pol (kJ/mol) E_disp (kJ/mol) E_rep (kJ/mol) E_tot (kJ/mol)
x, 1+y, z 5.12 -15.5 -4.2 -35.8 18.1 -37.4
-x, -y, -z 6.05 -22.1 -6.9 -40.2 25.5 -43.7
1-x, -y, 1-z 7.89 -8.3 -2.1 -15.6 8.4 -17.6
x, y-1, z 8.21 -5.4 -1.5 -12.3 6.1 -13.1

Note: This table is a representative example to illustrate the output of an energy framework analysis and does not represent actual data for this compound.

This quantitative approach demonstrates that dispersion forces are often a dominant factor in the crystal organization of similar organic molecules. nih.gov

Atoms in Molecules (AIM) Analysis for Quantitative Interaction Confirmation

The Quantum Theory of Atoms in Molecules (QTAIM), often shortened to AIM, provides a rigorous method for analyzing the electron density (ρ) topology to define chemical bonds and intermolecular interactions. wikipedia.orgias.ac.in Developed by Richard Bader, this theory identifies critical points in the electron density field, particularly bond critical points (BCPs), which characterize the nature of atom-atom interactions. ias.ac.inresearchgate.net

The properties at these BCPs, such as the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total electron energy density (H(r)), offer quantitative insights into the strength and type of interaction. researchgate.netnih.gov

Electron Density (ρ(r)) : Higher values at the BCP suggest a stronger interaction.

Laplacian of Electron Density (∇²ρ(r)) : A positive value (∇²ρ(r) > 0) is characteristic of closed-shell interactions, which include ionic bonds, hydrogen bonds, and van der Waals forces. A negative value (∇²ρ(r) < 0) indicates a shared-shell interaction, typical of covalent bonds. nih.gov

Total Electron Energy Density (H(r)) : The sign of H(r) can help distinguish between different types of closed-shell interactions. For hydrogen bonds, H(r) is typically negative, indicating a degree of covalent character. researchgate.net

An AIM analysis can confirm and characterize the specific non-covalent interactions, such as C-H···O, C-H···F, and C-H···π contacts, that are crucial for the stability of the crystal structure of this compound. While a specific AIM study on this compound is not found in the searched literature, the following table illustrates the typical parameters obtained from such an analysis for various interaction types.

Illustrative AIM Topological Parameters for Intermolecular Interactions:

Interaction ρ(r) (a.u.) ∇²ρ(r) (a.u.) H(r) (a.u.) Bond Type
C-H···O 0.015 +0.045 -0.001 Weak H-Bond
C-H···F 0.009 +0.032 +0.0005 van der Waals
N···H 0.025 +0.070 -0.004 Moderate H-Bond
C···C (π-π) 0.005 +0.018 +0.0002 van der Waals

Note: This table is a representative example to illustrate the output of an AIM analysis and does not represent actual data for this compound. An atomic unit (a.u.) is used for these quantum chemical parameters.

Through the precise characterization offered by AIM, the subtle interplay of forces, from weak van der Waals contacts to stronger hydrogen bonds, that define the supramolecular assembly of the title compound can be fully elucidated. nih.gov

Chemical Reactivity and Derivatization Studies

Nucleophilic Aromatic Substitution (SNAr) on the Nitrophenyl Moiety of 1-(2-Fluoro-6-nitrophenyl)piperidine

The 2-fluoro-6-nitrophenyl moiety of the title compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly lowers the electron density of the aromatic ring, thereby facilitating the attack of nucleophiles. The fluorine atom itself is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.

In analogous systems, such as 1,4-dimethoxy-2,5-dinitrobenzene (B2897924), one of the nitro groups can be readily displaced by piperidine (B6355638) under reflux conditions. For instance, the reaction of a mixture of dinitro isomers of 1,4-dimethoxybenzene (B90301) with piperidine resulted in the formation of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine (2b) in a 15% yield, which increased to 76% when using the purified 1,4-dimethoxy-2,5-dinitrobenzene isomer. preprints.org This demonstrates the facility of piperidine to act as a nucleophile in displacing a nitro group from a sufficiently activated aromatic ring.

While specific studies on the SNAr reactions of this compound are not extensively detailed in the reviewed literature, the reactivity can be inferred from studies on similar fluoronitrobenzene derivatives. For example, in a base-mediated nitrophenyl reductive cyclization, the initial step involves the SNAr of dimethyl malonate on 2-fluoronitrobenzenes. nih.gov This reaction proceeds efficiently, highlighting the susceptibility of the C-F bond to nucleophilic attack.

The general reactivity trend for leaving groups in SNAr reactions is F > NO₂ > Cl ≈ Br > I. Therefore, in this compound, the fluorine atom is the most likely site for substitution by a wide range of nucleophiles, including alkoxides, thiolates, and other amines. The reaction conditions would typically involve a polar aprotic solvent and may or may not require a base, depending on the nucleophilicity of the attacking species.

A hypothetical reaction illustrating this reactivity is the substitution of the fluorine atom by a generic nucleophile (Nu⁻) to yield a 2-substituted-6-nitrophenylpiperidine derivative.

Table 1: Examples of SNAr Reactions on Analogous Activated Aromatic Systems

Starting MaterialNucleophileProductYield (%)Reference
1,4-Dimethoxy-2,5-dinitrobenzenePiperidine1-(2,5-Dimethoxy-4-nitrophenyl)piperidine76 preprints.org
2-FluoronitrobenzeneDimethyl malonateDimethyl-(2-nitrophenyl)malonate99 nih.gov
4-Chloro-1-fluoro-2-nitrobenzeneDimethyl malonateDimethyl-2-(4-chloro-2-nitrophenyl)malonate90 nih.gov

Transformations Involving the Nitro Group (e.g., reductive cyclization to form novel heterocycles)

The nitro group in this compound is a key functional handle for a variety of chemical transformations, most notably reduction and subsequent cyclization reactions to form novel heterocyclic systems.

A significant transformation is the reductive cyclization of the nitrophenyl moiety. While direct examples for the title compound are not prevalent, studies on analogous 1-(2-nitrophenyl) derivatives provide valuable insights. For instance, a base-mediated nitrophenyl reductive cyclization has been employed in the synthesis of hexahydro-2,6-methano-1-benzazocines. nih.govacs.org In this type of reaction, a precursor containing a 1-(2-nitrophenyl) moiety and a suitably positioned carbonyl group undergoes an intramolecular cyclization upon reduction of the nitro group. This strategy allows for the construction of complex bridged ring systems.

Another potential transformation is the synthesis of phenazine (B1670421) derivatives. The reduction of the nitro group to an amino group, followed by condensation with a suitable 1,2-dicarbonyl compound or through oxidative dimerization, could lead to the formation of phenazine-containing structures. The synthesis of phenazine-1-carboxylic acid derivatives often involves intermediates derived from the reaction of anilines with nitroaromatics, highlighting the utility of the nitro-to-amino transformation in building such heterocyclic cores. nih.govnih.gov

The reduction of the nitro group can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation (e.g., hydrazine, sodium borohydride). The resulting aniline (B41778) derivative is a versatile intermediate for further functionalization, including diazotization and subsequent Sandmeyer reactions, or cyclization reactions to form fused heterocycles.

Table 2: Illustrative Reductive Cyclization of an Analogous Nitrophenyl Derivative

Starting MaterialReagentsProductReaction TypeReference
Methyl 1-(2-nitrophenyl)-4-oxocyclohexanecarboxylateBase (e.g., K₂CO₃), Reductant (implied)Hexahydro-2,6-methano-1-benzazocine derivativeReductive Cyclization nih.gov

Reactions at the Piperidine Nitrogen (e.g., N-alkylation, N-acylation)

The piperidine nitrogen in this compound, being a secondary amine incorporated into an aryl system, is expected to exhibit typical nucleophilic character, allowing for N-alkylation and N-acylation reactions. However, the presence of the sterically bulky and electron-withdrawing 2-fluoro-6-nitrophenyl group may modulate its reactivity compared to unsubstituted piperidine.

N-Alkylation: Standard procedures for the N-alkylation of piperidine can be applied. researchgate.net These typically involve the reaction with an alkyl halide (e.g., bromide or iodide) in the presence of a base to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). The choice of solvent is often a polar aprotic one, such as acetonitrile (B52724) or dimethylformamide (DMF). To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to a solution where piperidine is in excess. researchgate.net

N-Acylation: The piperidine nitrogen can be readily acylated using acylating agents such as acid chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to scavenge the acid byproduct. In the context of related structures, N-acyl-2r,6c-diphenylpiperidin-4-one oximes have been synthesized by reacting the corresponding piperidine derivative with benzoyl chloride or acetic anhydride (B1165640). researchgate.net This indicates that N-acylation is a feasible transformation for substituted piperidines.

The electronic nature of the 2-fluoro-6-nitrophenyl substituent, being strongly electron-withdrawing, would decrease the nucleophilicity of the piperidine nitrogen. This might necessitate slightly more forcing reaction conditions for N-alkylation or N-acylation compared to piperidine itself or N-alkyl piperidines.

Table 3: General Conditions for N-Alkylation and N-Acylation of Piperidines

ReactionReagentsTypical ConditionsReference
N-AlkylationAlkyl halide (R-X)K₂CO₃, DMF, room temp. researchgate.net
N-AlkylationAlkyl halide (R-X)NaH, DMF, 0 °C to room temp. researchgate.net
N-AcylationAcid chloride (RCOCl)Triethylamine, CH₂Cl₂, 0 °C to room temp.General Procedure
N-AcylationAcid anhydride ((RCO)₂O)Pyridine, room temp.General Procedure

Functionalization of the Piperidine Ring at Various Positions (e.g., alpha, beta positions)

Direct functionalization of the C-H bonds of the piperidine ring in this compound offers a powerful strategy for introducing molecular complexity. Modern synthetic methods allow for site-selective functionalization at the α, β, and γ positions of the piperidine ring, often guided by the nature of the N-substituent or through the use of specific catalysts.

α-Functionalization: The position α to the nitrogen is electronically activated and can be functionalized through various methods. One common approach involves deprotonation with a strong base (e.g., n-butyllithium) in the presence of a chelating agent like sparteine (B1682161) for asymmetric transformations, followed by trapping with an electrophile. researchgate.net Another strategy is the use of rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes. nih.govnih.gov The N-substituent plays a crucial role in directing the regioselectivity of these reactions. While the N-aryl group in the title compound is not a traditional directing group for C-H activation, the development of new catalytic systems is continually expanding the scope of these transformations.

β-Functionalization: Functionalization at the β-position (C3) is more challenging due to the deactivating inductive effect of the nitrogen atom. nih.gov Indirect methods, such as the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening, have been developed to access 3-substituted piperidines. nih.gov Palladium-catalyzed C(sp³)–H arylation at the C3 position has been achieved using specific directing groups attached to the piperidine nitrogen. acs.org

γ-Functionalization: The γ-position (C4) can also be targeted for functionalization. For instance, rhodium-catalyzed C-H functionalization has been shown to produce 4-substituted analogues when N-α-oxoarylacetyl-piperidines are used. nih.gov

For this compound, direct C-H functionalization would likely require prior modification of the piperidine nitrogen to install a suitable directing group, or the use of advanced catalytic systems that can operate on such N-aryl piperidines. The strong electron-withdrawing nature of the N-aryl group would influence the reactivity of the C-H bonds on the piperidine ring.

Table 4: Strategies for Site-Selective Functionalization of the Piperidine Ring

PositionMethodCatalyst/ReagentsKey FeatureReference
C2 (α)C-H InsertionRh₂(R-TCPTAD)₄Catalytic C-H functionalization nih.govnih.gov
C3 (β)Cyclopropanation/Ring-openingRh₂(R-DOSP)₄ / H₂Indirect functionalization nih.gov
C4 (γ)C-H ArylationPd(OAc)₂ / AQ directing groupDirecting group-mediated functionalization acs.org
C4 (γ)C-H InsertionRh₂(S-2-Cl-5-BrTPCP)₄N-substituent directed functionalization nih.gov

Development of Complex Heterocyclic Systems via Intramolecular Cyclizations and Rearrangements

The scaffold of this compound is a precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular reactions. These transformations can involve the existing functional groups or those introduced through derivatization.

Intramolecular Cyclization: Following the derivatization of the piperidine ring, as described in section 6.4, intramolecular cyclization can lead to the formation of bicyclic or polycyclic structures. For example, an intramolecular hydroamination/cyclization cascade of alkynes has been used to synthesize piperidine derivatives. mdpi.com If an alkyne-containing side chain were introduced onto the piperidine ring of the title compound, a similar cyclization could be envisioned.

The synthesis of fused piperidines can also be achieved through radical cyclization of haloalkynes or through transition metal-catalyzed intramolecular hydroalkenylation of dienes. mdpi.com These strategies would require the initial installation of appropriate unsaturated side chains onto the piperidine core.

Reductive Cyclization: As mentioned in section 6.2, the reductive cyclization of the nitro group is a powerful tool. If the piperidine ring were to be functionalized with a group capable of reacting with the intermediate amino group (e.g., an ester or a ketone), a variety of fused heterocyclic systems could be accessed. For example, the synthesis of pyrrolopiperazine-2,6-diones has been achieved through a one-pot Ugi/nucleophilic substitution/N-acylation sequence, demonstrating the potential for multicomponent reactions to build complex fused systems from simpler precursors.

[4+2] Annulation: A palladium-catalyzed [4+2] annulation approach has been reported for the synthesis of fluorinated N-heterocycles, including 3-fluoropiperidines. nih.gov While this is a method for constructing the piperidine ring itself, the principles of annulation could be applied to derivatives of this compound to build additional rings onto the existing scaffold.

The combination of the reactive sites on both the nitrophenyl and the piperidine moieties of the title compound provides a rich platform for the application of modern synthetic methodologies to construct novel and complex heterocyclic architectures.

Mechanistic Insights into Biological Activities Excluding Clinical, Dosage, and Safety Data

Molecular Target Identification and Binding Modes

Following a comprehensive review of scientific literature, specific data on the molecular target identification and binding modes of 1-(2-Fluoro-6-nitrophenyl)piperidine is not extensively available in publicly accessible research. The subsequent sections outline the current understanding based on limited available information.

Enzyme Inhibition Mechanisms

Detailed studies explicitly outlining the inhibitory mechanisms of this compound against specific enzymes such as COX-2 and Acetylcholinesterase are not prominently featured in current scientific literature.

Receptor Ligand Interactions and Affinities

Information regarding the direct interaction and binding affinities of this compound with receptors such as the Histamine H3 and Sigma-1 receptors is not well-documented in peer-reviewed publications.

Interactions with Specific Protein Active Sites

While the broader class of piperidine-containing compounds is known to interact with various protein active sites, specific details regarding the interaction of this compound with the active site of human sphingosine (B13886) kinase 1 are not specifically described in the available literature.

Cellular Pathway Modulation

The influence of this compound on various cellular pathways remains an area requiring further investigation.

Modulation of Gene Expression Pathways

There is a lack of specific data detailing the modulation of gene expression pathways, such as the STAT3 phosphorylation pathway, by this compound.

Induction of Apoptotic Pathways

The direct role of this compound in the induction of apoptotic pathways has not been specifically elucidated in the currently available scientific research.

General Biological Mechanisms of Piperidine (B6355638) Derivatives

The biological versatility of piperidine derivatives stems from their ability to be readily functionalized, allowing for the fine-tuning of their steric and electronic properties to achieve desired interactions with specific biological targets. This has led to their investigation and application in numerous therapeutic areas.

Piperidine derivatives have demonstrated significant anti-inflammatory potential through various mechanisms. A key pathway involves the inhibition of pro-inflammatory mediators. For instance, certain piperidine-containing compounds can suppress the production of tumor necrosis factor-alpha (TNF-α), a critical cytokine in the inflammatory cascade. This inhibition is often achieved by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. dndi.org The activation of NF-κB is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes. By interfering with this pathway, piperidine derivatives can effectively dampen the inflammatory response.

Furthermore, some piperidine derivatives, such as certain agonists of the serotonin (B10506) 5-HT2A receptor, have been shown to possess potent anti-inflammatory effects against TNF-α-induced inflammation. nih.gov This suggests that the anti-inflammatory actions of piperidine compounds can be mediated through interactions with specific G protein-coupled receptors, leading to downstream modulation of inflammatory signaling. The inhibition of cell adhesion molecules, which are crucial for the recruitment of leukocytes to sites of inflammation, is another mechanism by which piperidine derivatives can exert their anti-inflammatory effects. dndi.org

The piperidine scaffold is a common feature in many antimicrobial and antiviral agents. The mechanisms underlying these activities are diverse and often target essential processes in pathogens. In the context of antimicrobial action, piperidine derivatives have been synthesized and shown to be effective against both Gram-positive and Gram-negative bacteria. nih.gov The precise mechanisms can involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

In the realm of antiviral activity, piperidine derivatives have been investigated for their efficacy against a range of viruses. researchgate.netnih.gov For example, certain derivatives have shown inhibitory activity against the influenza virus by interfering with the function of viral proteins, such as the PA-PB1 interaction, which is crucial for viral replication. nih.gov Other mechanisms include the blockage of viral entry into host cells and the inhibition of viral enzymes like reverse transcriptase in the case of retroviruses. researchgate.net The ability to synthesize a wide variety of piperidine derivatives allows for the targeted design of molecules that can specifically interact with viral components, offering a promising avenue for the development of new antiviral therapies. nih.gov

The piperidine ring is a key structural element in numerous anticancer drugs and experimental agents. Their anticancer mechanisms are multifaceted and often involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis.

One of the primary anticancer mechanisms of piperidine derivatives is the induction of apoptosis in cancer cells. This can be achieved through various signaling pathways. For instance, some piperidine compounds have been shown to activate caspase-dependent pathways, leading to the execution of apoptosis. usp.br They can also modulate the expression of key apoptosis-regulating proteins, such as increasing the levels of the pro-apoptotic protein BAX while decreasing the levels of anti-apoptotic proteins like BCL-2 and XIAP. usp.brnih.gov

Furthermore, piperidine derivatives can exert their anticancer effects by arresting the cell cycle at different phases, thereby preventing cancer cell proliferation. usp.br For example, some compounds have been observed to cause cell cycle arrest at the G2/M phase. nih.gov Another significant mechanism is the inhibition of tubulin polymerization. nih.gov Tubulin is a critical component of microtubules, which are essential for cell division. By binding to the colchicine (B1669291) site on tubulin, certain piperidine derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

The inhibition of key signaling pathways involved in cancer progression, such as the PI3K/Akt and NF-κB pathways, is another important anticancer mechanism of piperidine derivatives. usp.br By targeting these pathways, these compounds can interfere with cancer cell growth, survival, and metastasis.

Piperidine derivatives have emerged as a promising class of compounds in the search for new treatments for parasitic diseases, including Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. usp.brnih.gov The mechanisms of action against these parasites are varied and target unique aspects of parasite biology.

One of the key mechanisms identified is the inhibition of essential parasite enzymes. For example, some piperidine derivatives have been found to inhibit trypanothione (B104310) reductase, an enzyme that is crucial for the parasite's defense against oxidative stress and is absent in humans, making it an attractive drug target. researchgate.netnih.gov By inhibiting this enzyme, the parasite becomes more susceptible to oxidative damage, leading to its death.

Another observed mechanism is the interference with the parasite's cell cycle. Piperine, a natural alkaloid containing a piperidine moiety, has been shown to cause a reversible cell cycle arrest in the epimastigote form of T. cruzi. mdpi.com This treatment leads to the multiplication of organelles like the flagellum, kinetoplast, and nucleus, but ultimately impairs the completion of cell division (cytokinesis). mdpi.com This suggests that piperidine derivatives can disrupt the intricate process of parasite replication.

Furthermore, structure-activity relationship studies on various piperidine derivatives have demonstrated their potential to inhibit the growth of T. cruzi. usp.br These studies are crucial for optimizing the potency and selectivity of these compounds to develop effective and safe antiparasitic drugs.

The piperidine scaffold is a fundamental component of many drugs that act on the central nervous system (CNS), including antidepressants and antipsychotics. Their neurotherapeutic effects are primarily mediated through their interaction with various neurotransmitter receptors and transporters.

A significant mechanism of action for some piperidine derivatives is the inhibition of monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576). By inhibiting these enzymes, piperidine derivatives can increase the levels of these neurotransmitters in the brain, which is a key mechanism for antidepressant activity.

Furthermore, many piperidine-containing compounds act as antagonists or partial agonists at various neurotransmitter receptors, including dopamine and serotonin receptors. For example, the antipsychotic effects of some piperidine derivatives are attributed to their ability to block dopamine D2 receptors. Interactions with serotonin receptors, such as the 5-HT2A receptor, are also crucial for the therapeutic effects of both antipsychotic and antidepressant drugs. nih.gov

The versatility of the piperidine structure allows for the design of molecules with specific affinities for different CNS targets, leading to a wide range of neurotherapeutic applications.

Computational Docking and Molecular Dynamics Simulations to Elucidate Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations have become indispensable tools for understanding the interactions between piperidine derivatives and their biological targets at a molecular level. These techniques provide valuable insights that can guide the design and optimization of new therapeutic agents.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, a piperidine derivative) to a protein target. This method allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. researchgate.net For instance, docking studies have been employed to understand how piperidine derivatives bind to the active site of enzymes like acetylcholinesterase, a key target in Alzheimer's disease research.

Molecular dynamics simulations provide a more dynamic view of the ligand-protein complex over time. These simulations can reveal the conformational changes that occur upon ligand binding and assess the stability of the complex. researchgate.net By simulating the movement of atoms over a period of time, MD simulations can help to confirm the binding modes predicted by docking and provide a deeper understanding of the energetic and structural basis of ligand recognition. For example, MD simulations have been used to study the stability of piperidine derivatives within the binding pocket of viral proteases, aiding in the development of antiviral drugs. researchgate.net

The integration of these computational approaches allows for a rational, structure-based drug design process, accelerating the discovery of novel and more effective piperidine-based therapeutics.

Biological Activity General Mechanism of Piperidine Derivatives Specific Examples/Pathways
Anti-inflammatory Inhibition of pro-inflammatory mediatorsSuppression of TNF-α production, modulation of NF-κB signaling, agonism of 5-HT2A receptors dndi.orgnih.gov
Antimicrobial Disruption of cell membrane, enzyme inhibitionActivity against Gram-positive and Gram-negative bacteria nih.gov
Antiviral Inhibition of viral proteins and enzymesInhibition of influenza virus PA-PB1 interaction, inhibition of reverse transcriptase researchgate.netnih.gov
Anticancer Induction of apoptosis, cell cycle arrest, inhibition of signaling pathwaysActivation of caspase-dependent pathways, modulation of BAX/BCL-2 ratio, inhibition of tubulin polymerization, interference with PI3K/Akt and NF-κB pathways usp.brnih.govnih.gov
Antiparasitic Inhibition of essential parasite enzymes, cell cycle disruptionInhibition of Trypanosoma cruzi trypanothione reductase, induction of cytokinesis arrest researchgate.netnih.govmdpi.com
Neurotherapeutic Modulation of neurotransmitter systemsInhibition of monoamine oxidase (MAO), antagonism of dopamine and serotonin receptors nih.gov

Structure Activity Relationship Sar Studies

Influence of Fluoro-Substitution Position on Molecular Interactions and Biological Activity

The position of the fluorine atom on the phenyl ring of phenylpiperidine derivatives can significantly alter their biological activity. Fluorine's high electronegativity and small size can modulate a molecule's physicochemical properties, such as pKa, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets. nih.gov

In studies of fluorinated norepinephrines, the position of fluorine substitution (2-fluoro, 5-fluoro, and 6-fluoro) was shown to have a marked effect on the enzymatic O-methylation by catechol O-methyltransferase. nih.gov The rank order of preference for para-O-methylation was significantly different among the isomers, highlighting the importance of the fluorine atom's location in directing metabolic pathways. nih.gov For instance, in 2-fluoronorepinephrine, the fluorine is ortho to a phenolic group, which influences the ionization and subsequent enzymatic reaction. nih.gov

While direct studies on 1-(2-fluoro-6-nitrophenyl)piperidine are limited, research on other fluorinated compounds demonstrates that a fluorine substituent can have a detrimental effect on binding affinity at certain positions. For example, in classical cannabinoids, a fluorine substitution at the C-1 position was found to significantly decrease CB1 receptor binding affinity. nih.gov This suggests that the placement of the fluorine atom is critical and its effects are context-dependent, relying on the specific interactions within the receptor's binding pocket. The introduction of fluorine can alter hydrogen bonding capabilities, as fluorine can only act as a hydrogen bond acceptor, unlike a hydroxyl group which can both donate and accept hydrogen bonds. nih.gov

In the context of this compound, the ortho-fluoro substitution, along with the adjacent nitro group, creates a unique electronic environment on the phenyl ring that dictates its interaction with target proteins.

Role of the Nitro Group in Modulating Molecular Interactions and Activity

The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring to which it is attached. nih.govsvedbergopen.com This electron-withdrawing nature can enhance interactions with nucleophilic residues in protein binding sites and alter the polarity of the molecule. nih.gov The presence and position of a nitro group can be a determining factor for the biological activity of a compound. nih.gov

In many biologically active molecules, the nitro group acts as a pharmacophore, a feature essential for the molecule's pharmacological activity. nih.gov For instance, in a series of chalcones, the position of the nitro group was found to be critical for their anti-inflammatory and vasorelaxant activities. nih.gov Compounds with an ortho-nitro group exhibited the highest anti-inflammatory effects. nih.gov Conversely, translocation of the nitro group in other compounds, such as nitracrine, to a different position on the benzene (B151609) ring resulted in a decrease in activity. nih.gov

The nitro group's influence extends to enhancing a drug's ability to target specific pathogens or tissues, often through mechanisms like selective toxicity or the release of nitric oxide. svedbergopen.com However, the nitro group can also be a toxicophore, as its metabolic reduction can lead to reactive intermediates. svedbergopen.comresearchgate.net This dual role necessitates careful consideration in drug design. nih.govresearchgate.net For this compound, the ortho-nitro group, in conjunction with the fluoro group, strongly deactivates the phenyl ring, affecting its binding orientation and affinity with potential biological targets.

Impact of Piperidine (B6355638) Ring Substituents on Biological Potency and Selectivity

The piperidine ring is a common scaffold in many pharmaceuticals, and its substitution pattern is a key determinant of biological potency and selectivity. nih.govresearchgate.netmdpi.com Modifications on the piperidine ring can alter the molecule's conformation, basicity, and lipophilicity, thereby fine-tuning its interaction with receptors. acs.orgthieme-connect.com

SAR studies on various piperidine derivatives have demonstrated that even minor changes to the substituents can lead to significant differences in activity. For example, in a series of monoamine oxidase (MAO) inhibitors, the introduction of a 4-methyl substituent on the piperidine ring produced high MAO-B inhibition. nih.gov In another study on piperidinothiosemicarbazones, derivatives containing a piperidine group showed the strongest antituberculous activity, with the position of substitution also playing a critical role. mdpi.com

The nature of the substituent is also crucial. In a series of p38 MAP kinase inhibitors, a switch from a pyridyl to a pyrimidine (B1678525) substituent at a specific position led to analogs that were potent in human whole blood cell assays. researchgate.net For some H3R ligands, the piperidine ring itself was identified as the most influential structural element for activity at the σ1R, while maintaining affinity for the H3R. nih.gov

The following table summarizes the impact of piperidine ring substitutions on biological activity from various studies:

ScaffoldSubstituent/ModificationEffect on Biological ActivityReference
Piperine derivatives4-methyl on piperidine ringHigh MAO-B inhibition nih.gov
PiperidinothiosemicarbazonesPiperidine at C-6 positionHighest tuberculostatic potency mdpi.com
Diaryl pyrazolesSwitch from pyridyl to pyrimidinePotent p38 MAP kinase inhibition researchgate.net
Histamine H3 receptor ligandsPiperidine moietyInfluential for σ1R activity nih.gov
LATS Kinase Inhibitorssyn-methyl groups on piperidineShifts ring to a single chair conformation, improving potency acs.org

These findings underscore the importance of exploring various substituents on the piperidine ring of this compound to optimize its potency and selectivity for a specific biological target.

Conformational Effects of the Piperidine Ring on Receptor Binding and Activity

The piperidine ring typically adopts a low-energy chair conformation to minimize steric strain. masterorganicchemistry.comlibretexts.org However, it can also exist in higher energy boat or twist-boat conformations. masterorganicchemistry.comias.ac.in The specific conformation adopted by the piperidine ring, and the orientation of its substituents (axial vs. equatorial), can have a profound impact on receptor binding and biological activity. nih.gov

For N-arylpiperidines, such as this compound, conjugation of the nitrogen lone pair with the aromatic ring can lead to a pseudoallylic strain that favors an axial orientation of a 2-substituent. nih.gov This conformational preference can be crucial for fitting into a protein's binding pocket. Studies have shown that while the chair conformation is generally more stable, the twist-boat conformation is sometimes observed in protein-ligand complexes, suggesting that the protein can stabilize a higher-energy ligand conformation. nih.gov

The rigidity of the piperidine ring can also be modulated. Introducing bulky substituents or creating bridged piperidine structures can lock the ring into a specific conformation, which can be advantageous for receptor binding. acs.org For example, in a series of LATS kinase inhibitors, the addition of syn-methyl groups to the piperidine ring was hypothesized to lock it into a single chair conformation, leading to improved potency. acs.org The conformational flexibility or rigidity of the piperidine ring is a critical parameter to consider in the design of potent and selective ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation for Piperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comresearchgate.net For piperidine derivatives, various QSAR models have been developed to predict their activity against different biological targets. nih.govnih.govresearchgate.net

The development of a robust QSAR model involves several steps:

Data Set Preparation: A dataset of piperidine derivatives with known biological activities is compiled. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.netnih.govbasicmedicalkey.com

A study on piperidine derivatives as inhibitors of the D2, 5-HT1A, and 5-HT2A receptors developed reliable QSAR models that helped in designing new molecules with high activity. researchgate.net Another QSAR study on piperidine derivatives for toxicity against Aedes aegypti resulted in models with high determination coefficients (r²) on both training and test sets. nih.gov

The following table provides an overview of QSAR models developed for piperidine derivatives:

Target/ActivityModeling TechniqueKey Findings/Validation MetricsReference
D2, 5-HT1A, 5-HT2A inhibitionMLR, CoMFA, ε-SVRReliable models developed for designing new active molecules. researchgate.net
Toxicity against Aedes aegyptiOLS-MLR, SVM, RBFNNr² > 0.85 on training sets, r² > 0.8 on test sets. nih.gov
Akt1 inhibitory activityGA-MLRRobust models with r²: 0.742-0.832 and Q²LOO: 0.684-0.796. nih.gov
Renin inhibitionSequential MLRModel with R² = 0.846, Q² = 0.818, and R²pred = 0.821. researchgate.net
Anti-melanoma activityGFA-MLRModel with Rtrain2 = 0.867 and Rtest2 = 0.749. researchgate.net

These studies demonstrate the utility of QSAR in guiding the design and optimization of novel piperidine-based compounds.

Ligand Efficiency and Physicochemical Properties in SAR Optimization

In modern drug discovery, optimizing a compound's potency is not sufficient; it is also crucial to maintain favorable physicochemical properties to ensure good absorption, distribution, metabolism, and excretion (ADME) profiles. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are metrics used to assess the quality of a lead compound by relating its potency to its size and lipophilicity, respectively. nih.govcore.ac.uk

Ligand Efficiency (LE): This metric normalizes the binding affinity of a compound by its number of heavy (non-hydrogen) atoms. It helps in identifying smaller molecules that have a high binding affinity per atom. core.ac.uk

Lipophilic Ligand Efficiency (LLE or LipE): This metric relates the potency of a compound to its lipophilicity (logP or logD). An ideal drug candidate should have a high LLE, indicating high potency with low lipophilicity. nih.govcore.ac.uk

In the optimization of benzophenone-type P-glycoprotein inhibitors, it was observed that smaller ligands generally showed higher ligand efficiencies. nih.gov However, many potent inhibitors had LipE values below the desirable threshold for drug candidates, highlighting the challenge of balancing potency and lipophilicity. nih.gov

Future Research Trajectories and Broader Impact

Development of Advanced Synthetic Strategies for Novel Analogues of 1-(2-Fluoro-6-nitrophenyl)piperidine

The generation of novel analogues of this compound is fundamental to exploring its structure-activity relationships. Future synthetic efforts will likely move beyond classical methods to embrace more advanced and efficient strategies. Modern organic chemistry offers a robust toolkit for creating diverse libraries of piperidine (B6355638) derivatives. mdpi.comnih.gov

Promising future strategies include:

Catalytic Hydrogenation: The use of transition metal catalysis for the hydrogenation of substituted pyridines is a key method for producing piperidine rings. nih.gov Research into novel rhodium and palladium catalysts could offer pathways to previously inaccessible fluorinated piperidines, potentially allowing for high diastereoselectivity and effectiveness in the presence of air and moisture. mdpi.com The development of one-pot processes that combine hydrogenation with functionalization could make syntheses faster and more cost-effective. mdpi.com

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. mdpi.com These methods could be applied to the this compound scaffold to introduce a wide variety of substituents on both the phenyl and piperidine rings, thereby generating extensive analogue libraries for biological screening. mdpi.com

Radical Cyclization: Intramolecular radical cyclization of precursors like 1,6-enynes represents another innovative route for synthesizing polysubstituted piperidines, which could be adapted for creating complex analogues. nih.gov

These advanced synthetic approaches will be crucial for systematically modifying the scaffold to optimize biological activity and physicochemical properties.

Deeper Exploration of Molecular Interactions via Hybrid Computational and Experimental Methods

To understand how analogues of this compound interact with biological targets, a synergistic approach combining computational modeling and experimental validation is essential. This hybrid methodology allows for a more rational and efficient drug design process.

Computational Docking and Molecular Dynamics: Molecular docking studies can predict the binding poses and affinities of novel analogues within the active sites of target proteins. For instance, docking was used to support the design of new CSF1R inhibitors by merging fragments of known drugs. mdpi.com Similar in silico screening of virtual libraries based on the this compound core could prioritize compounds for synthesis.

Experimental Validation: The predictions from computational studies must be validated through experimental techniques. This includes synthesizing the prioritized compounds and evaluating their biological activity through enzymatic and cellular assays. mdpi.com This iterative cycle of prediction, synthesis, and testing is a cornerstone of modern drug discovery.

By integrating these methods, researchers can gain a deeper, atomic-level understanding of the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atom—that govern the biological activity of this class of compounds.

Identification of Novel Biological Targets and Pathways through Mechanistic Studies

While the specific biological targets of this compound are not yet fully elucidated, the structural motifs present suggest several promising avenues for investigation. The piperidine heterocycle is a privileged fragment found in over 85% of biologically active compounds. nih.gov

Future research should focus on screening analogues against a diverse range of biological targets, including:

Kinases: Many kinase inhibitors incorporate heterocyclic scaffolds. mdpi.com Analogues could be tested against panels of kinases, such as CSF1R, which are validated targets in oncology. mdpi.com

Ion Channels: The piperidine scaffold is present in compounds that modulate ion channels.

G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets, and piperidine-containing ligands are common.

Enzymes in Disease Pathways: Based on related structures, targets like Tumor Necrosis Factor (TNF) could be explored. google.com

Furthermore, given that related piperazine (B1678402) derivatives have shown potential as radioprotective agents, investigating the ability of this compound analogues to mitigate DNA damage from ionizing radiation could open up new therapeutic applications. nih.gov Mechanistic studies would then be required to unravel the specific cellular pathways through which these compounds exert their effects.

Potential for Development of Advanced Chemical Tools and Probes Based on the Scaffold

The this compound scaffold is an attractive foundation for the development of sophisticated chemical probes to investigate biological systems. rsc.org

Positron Emission Tomography (PET) Imaging Probes: The fluorine atom can be substituted with the positron-emitting isotope ¹⁸F. acs.orgnih.gov This would enable the development of PET imaging agents to visualize and quantify the distribution of a specific biological target in vivo. This technique is invaluable in both drug discovery and clinical diagnostics. nih.gov

Activity-Based Probes (ABPs): By incorporating a reactive group (a "warhead") onto the scaffold, researchers could create ABPs. These probes form a covalent bond with their target protein, allowing for its identification and characterization from complex biological samples. rsc.org

Fluorescent Probes: Attaching a fluorophore to the scaffold could yield probes whose fluorescence properties change upon binding to a target. rsc.org These tools are essential for studying target engagement and localization within cells using microscopy techniques.

The development of such probes would not only advance our understanding of the specific targets of these compounds but also provide valuable tools for the broader cell biology and pharmacology communities.

Contribution to Fundamental Understanding of Fluorine and Nitro Group Chemistry in Medicinally Relevant Scaffolds

Systematic studies on analogues of this compound can provide deep insights into the roles of fluorine and nitro groups in medicinal chemistry. The strategic incorporation of fluorine is a widely used strategy in drug design, as it can profoundly influence a molecule's properties. acs.orgsigmaaldrich.com

Key areas of fundamental understanding that could be advanced include:

Fluorine's Effects on Physicochemical Properties: Research can further quantify how the highly electronegative fluorine atom impacts metabolic stability, membrane permeability, pKa, and binding affinity to target proteins. nih.gov The replacement of a hydrogen atom with fluorine does not drastically alter the parent structure's size, making it a subtle but powerful modification. nih.gov

The Role of the Nitro Group: The strong electron-withdrawing nature of the nitro group significantly influences the electronics of the aromatic ring, which is critical for nucleophilic aromatic substitution reactions used in synthesis. preprints.org In a biological context, the nitro group can be reduced by cellular enzymes, a property that can be exploited in the design of bioreductive drugs or probes sensitive to the cellular redox state.

Synergistic Effects: Investigating how the fluorine and nitro groups, in combination with the piperidine ring, synergistically affect a molecule's conformation, target engagement, and pharmacokinetic profile will contribute valuable knowledge to the field of rational drug design. acs.org

This fundamental knowledge is critical for medicinal chemists aiming to rationally design future therapeutic agents with improved efficacy and safety profiles. nih.gov

Compound Information Table

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-Fluoro-6-nitrophenyl)piperidine?

  • Answer : The synthesis typically involves multi-step reactions, including nitration and alkylation. For example, a scalable approach inspired by analogous compounds uses hydroxide-facilitated alkylation of fluoronitroaniline derivatives with brominated intermediates. Reaction optimization (e.g., temperature control, solvent selection) is critical for high yields. In a related synthesis, a 100 g scale reaction achieved 87% yield using optimized conditions .
  • Table :

StepReagents/ConditionsKey IntermediateYield
12-Fluoro-4-nitroaniline + 3,3-bis(bromomethyl)oxetaneAzetidine ring formation87%
2Hydroxide-mediated alkylationFinal spirocyclic product>99% purity

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton and carbon environments, confirming substituent positions.
  • <sup>19</sup>F NMR : Detects fluorine's electronic environment, critical for verifying ortho-fluoro substitution .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies nitro (NO2) and C-F stretches.
  • X-ray Crystallography : Resolves 3D conformation, particularly steric effects from the fluoronitrophenyl group .

Q. What are the key structural features influencing the compound's reactivity?

  • Answer : The ortho-fluoro and para-nitro groups create strong electron-withdrawing effects, polarizing the phenyl ring and enhancing electrophilic substitution reactivity. The piperidine ring’s basicity is modulated by the nitro group, affecting its participation in hydrogen bonding or salt formation .

Advanced Questions

Q. How can computational chemistry predict the biological interactions of this compound?

  • Answer :

  • Molecular Docking : Models interactions with target receptors (e.g., neurological enzymes) by simulating binding affinities. The fluorine atom’s electronegativity and nitro group’s resonance effects are key parameters .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent electronic parameters (Hammett σ constants) with observed biological activity. For example, fluorine’s inductive effect may enhance membrane permeability .

Q. What strategies resolve contradictory data in solvent-dependent reactivity studies?

  • Answer :

  • Solvent Polarity Screening : Test reactivity in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to isolate electronic vs. steric effects.
  • Kinetic Isotope Effects (KIE) : Differentiate between radical and polar mechanisms in nitro-group reactions.
  • Control Experiments : Use deuterated analogs to confirm reaction pathways .

Q. How can synthetic yields be improved for large-scale applications?

  • Answer :

  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) enhance nitro reduction efficiency.
  • Flow Chemistry : Continuous processing minimizes side reactions and improves heat management.
  • In-situ Monitoring : HPLC or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting biological activity arises (e.g., varying IC50 values), use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to validate target specificity. Cross-reference with structural analogs (e.g., 1-(2-Nitrophenyl)piperidine) to isolate substituent effects .
  • Reaction Optimization : Statistical tools like Design of Experiments (DoE) identify critical variables (e.g., temperature, stoichiometry) for maximizing yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.